
4-Amino-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
Asymmetric Synthesis of Monofluorinated Derivatives
The asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives has been successfully achieved through two distinct synthetic strategies. The optimization of reaction conditions, particularly the elimination step, has led to the discovery of an anchimerically assisted reaction pathway. This pathway is significant as it provides access to fluorinated 1,3-amino alcohols from a common intermediate by simply altering the base equivalents used in the reaction .
Synthesis of Anti-inflammatory Compounds
A series of novel amine and amide derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one have been synthesized and evaluated for their biological activities. The amine derivatives demonstrated considerable mast cell stabilizing activity in vitro, comparable to the reference compound disodium cromoglycate. Additionally, the amide derivatives showed anti-inflammatory activity in an in vivo murine model, indicating their potential as therapeutic agents .
Tautomerism and Molecular Structure
A new Schiff base compound was synthesized and thoroughly characterized using various spectroscopic and crystallographic techniques. The compound exhibits tautomerism, existing in enol-imine ↔ keto-amine forms, with the keto-amine tautomer being dominant in both solution and solid states. The molecular structure is non-planar and features a strong intramolecular N-H…O hydrogen bond, which plays a crucial role in the stabilization of the molecule's conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-3,4-dihydronaphthalen-1(2H)-one derivatives are influenced by their molecular structure and substituents. The presence of fluorine atoms and amine or amide groups can significantly affect the compound's reactivity, stability, and biological activity. The intramolecular hydrogen bonding observed in the Schiff base compound suggests that similar interactions could be present in other derivatives, potentially impacting their solubility and tautomerism .
Applications De Recherche Scientifique
Mast Cell-Stabilizing Activity
- Study Findings : Research by Barlow et al. (2011) explored 4-amino-3,4-dihydronaphthalen-1(2H)-ones as potential modulators of allergic and inflammatory phenomena. They synthesized and evaluated a series of cyclic analogs for mast cell-stabilizing activity, with certain derivatives showing significant activity in both in vitro and in vivo studies.
Novel Synthesis Methods
- Research Overview : Liu et al. (2012) presented a novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, emphasizing its simplicity, mild conditions, and good yields.
Isolation from Endophytic Fungus
- Key Findings : A study by Sang et al. (2017) isolated a novel 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone from the endophytic fungus Phoma sp. YN02-P-3, highlighting its selective cytotoxic activity against certain cell lines.
Structural Characterization and Bioactivity
- Study Insights : Kumar et al. (2019) conducted a study on structural characterization and biological evaluation of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives. They investigated their bioactivity, including cytotoxicity and antioxidant activity.
Enantioenriched Derivatives
- Research Overview : Lázaro et al. (2016) explored the synthesis of enantioenriched derivatives, providing insight into the reaction pathways and the creation of fluorinated amino alcohols from a common intermediate.
Antimicrobial Activities
- Study Findings : Gupta et al. (2013) investigated novel thiazolidinones derived from 3,4-dihydronaphthalen-1(2H)-one for their antimicrobial activities, with certain derivatives showing promising results.
Safety And Hazards
Information on the safety and hazards of “4-Amino-3,4-dihydronaphthalen-1(2H)-one” is not available.
Orientations Futures
There is no available information on the future directions of “4-Amino-3,4-dihydronaphthalen-1(2H)-one”.
Propriétés
IUPAC Name |
4-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUGMFMPBBBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dihydronaphthalen-1(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

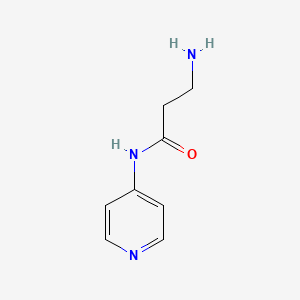
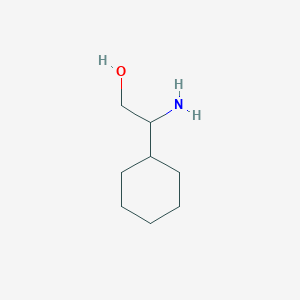
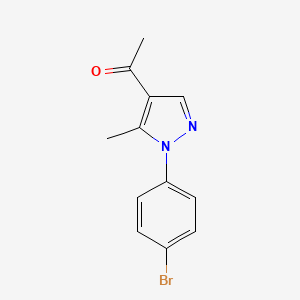



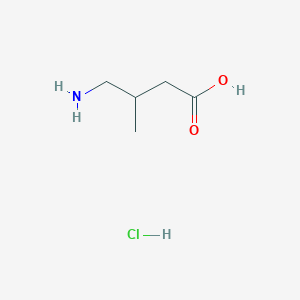


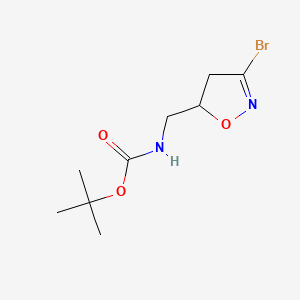
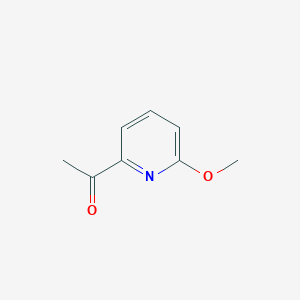
![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

